6-imino-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile
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Overview
Description
6-imino-2-oxo-7-pentyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile involves multiple steps, starting from readily available precursors. The key steps typically include cyclization reactions, imine formation, and nitrile introduction. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-imino-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
6-imino-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 6-imino-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 7-benzyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0,3,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile
- 7-(2-mesyloxy-2-phenylethyl)theophylline
Uniqueness
6-imino-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile stands out due to its unique tricyclic structure and the presence of multiple functional groups, which provide a wide range of reactivity and potential applications. Its structural complexity and versatility make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H17N5O |
---|---|
Molecular Weight |
307.35 g/mol |
IUPAC Name |
6-imino-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile |
InChI |
InChI=1S/C17H17N5O/c1-2-3-5-9-22-15(19)12(11-18)10-13-16(22)20-14-7-4-6-8-21(14)17(13)23/h4,6-8,10,19H,2-3,5,9H2,1H3 |
InChI Key |
PEWITIRXGBXLQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=C(C=C(C1=N)C#N)C(=O)N3C=CC=CC3=N2 |
Origin of Product |
United States |
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